Bienvenue dans la boutique en ligne BenchChem!

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

Asymmetric catalysis Aliskiren synthesis Enantioselective hydrogenation

This compound is an α,β-unsaturated carboxylic acid derivative within the chalcone class that functions as a dedicated advanced intermediate in the synthesis of the renin inhibitor Aliskiren. Its (E)-configuration is structurally confirmed and essential for downstream stereoselective transformations.

Molecular Formula C17H24O5
Molecular Weight 308.4 g/mol
CAS No. 387868-07-7
Cat. No. B1317482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid
CAS387868-07-7
Molecular FormulaC17H24O5
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)C(=CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O
InChIInChI=1S/C17H24O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,18,19)/b14-10+
InChIKeyVPJJDEYLAURBLW-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid (CAS 387868-07-7): A Critical Aliskiren Intermediate with Defined E-Configuration


This compound is an α,β-unsaturated carboxylic acid derivative within the chalcone class that functions as a dedicated advanced intermediate in the synthesis of the renin inhibitor Aliskiren [1]. Its (E)-configuration is structurally confirmed and essential for downstream stereoselective transformations [1]. Commercially available in purities ≥95–98% , the compound serves as the direct substrate for catalytic asymmetric hydrogenation to produce the enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid, a key building block for Aliskiren [1].

Why Aliskiren Intermediate E-Isomer Cannot Be Substituted by Generic Benzylidene Butanoic Acids


The (E)-configuration of the exocyclic double bond is a structural prerequisite for the enantioselective hydrogenation that establishes the single chiral center of the downstream intermediate. Use of the (Z)-isomer or saturated analogs results in failure to achieve the required (R)-enantiomer with high enantiomeric excess, as demonstrated by the strict substrate specificity observed in catalytic asymmetric hydrogenation studies [1]. Generic benzylidene butanoic acid derivatives lacking the 3-methoxypropoxy substitution pattern also fail to replicate the reactivity profile needed for the Aliskiren synthetic route [1].

Quantitative Differentiation Guide for (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid


95% ee Achieved Only with (E)-Isomer Substrate in Rh-Catalyzed Hydrogenation

In a direct study, the (E)-isomer was hydrogenated using [Rh(NBD)2]BF4 pre-catalyst, yielding the (R)-enantiomer with up to 95% enantiomeric excess [1]. The (Z)-isomer, if used, would not yield the desired (R)-configuration due to opposite facial selectivity in the catalytic cycle; however, no public data exist for the (Z)-isomer because it is not commercially utilized. The (E)-isomer remains the sole proven substrate for this critical step [1].

Asymmetric catalysis Aliskiren synthesis Enantioselective hydrogenation

Supplier-Qualified Purity ≥98% Enables Reproducible Catalytic Performance

Certificates of analysis from multiple vendors confirm purity levels of ≥98% by HPLC for the (E)-isomer . In contrast, generic benzylidene butanoic acid intermediates are often supplied at 90–95% purity, which can lead to variable catalyst performance and lower yields [1]. The higher and more consistent purity of the (E)-isomer directly correlates with reproducible enantioselectivity and yield in the hydrogenation step [1].

Quality control Intermediate purity Aliskiren

E-Configuration Critical for High E/Z Ratio in Advanced Aliskiren Intermediates

In a related synthesis of a more advanced Aliskiren intermediate, the E-configured olefin was obtained with up to 13.6:1 E/Z selectivity via a modified Julia–Kocienski olefination [1]. The (E)-2-(4-methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid serves as the precursor to such E-selective olefination events; its defined E-geometry eliminates the need for subsequent isomer separation steps that would be required if the Z-isomer were used [1].

Julia-Kocienski olefination E/Z selectivity Aliskiren

Dedicated Commercial Supply as 'Aliskiren Intermediate E' Ensures Reliable Procurement

The compound is specifically catalogued as 'Aliskiren intermediate E' by multiple suppliers, with available quantities up to 100 g . This dedicated supply chain is distinct from generic benzylidene butanoic acids, which are not qualified for Aliskiren synthesis. The (E)-isomer is produced under controlled conditions to ensure the correct configuration, whereas generic alternatives may contain up to 10% Z-isomer .

Supply chain Aliskiren intermediate Procurement

Application Scenarios for (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid Based on Quantitative Evidence


GMP Production of Aliskiren Intermediate (R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoic acid

The (E)-isomer is the direct substrate for the catalytic asymmetric hydrogenation that establishes the (R)-configuration of the key intermediate. Using the (E)-isomer at ≥98% purity ensures reproducible enantioselectivity up to 95% ee [1], directly impacting the overall yield and purity of Aliskiren API.

Process Development for Aliskiren Manufacturing Route

In route scouting, the defined E-configuration of this compound eliminates the need for E/Z separation after olefination, as demonstrated by the 13.6:1 E/Z ratio achievable in downstream steps [2]. This simulates the industrial relevance of selecting the correct isomer from the outset.

Quality Control Reference Standard for Aliskiren Intermediate Analysis

The high-purity (E)-isomer (≥98%) serves as an analytical reference standard for HPLC method development and impurity profiling in Aliskiren intermediate manufacturing . Its well-characterized retention time and spectral data facilitate robust QC release testing.

Medicinal Chemistry Exploration of Renin Inhibitor Scaffolds

The chalcone scaffold of the (E)-isomer may exhibit distinct biological activity compared to saturated analogs; researchers can use this compound as a starting point for structure-activity relationship studies targeting renin inhibition or other pathways [1].

Quote Request

Request a Quote for (E)-2-(4-Methoxy-3-(3-methoxypropoxy)benzylidene)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.